BenchChemオンラインストアへようこそ!

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one

Agrobacterium virulence bacterial gene regulation phenol-binding proteins

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one is a haloacetophenone derivative featuring a 4-bromo substituent and 3,5-dimethoxy substitution on the aromatic ring. It bears the synonym 4′-bromo-3′,5′-dimethoxyacetophenone and is primarily recognized as a synthetic intermediate and a designated pharmaceutical impurity standard (Terbutaline Impurity.

Molecular Formula C10H11BrO3
Molecular Weight 259.099
CAS No. 1333472-28-8
Cat. No. B2457932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one
CAS1333472-28-8
Molecular FormulaC10H11BrO3
Molecular Weight259.099
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C(=C1)OC)Br)OC
InChIInChI=1S/C10H11BrO3/c1-6(12)7-4-8(13-2)10(11)9(5-7)14-3/h4-5H,1-3H3
InChIKeyBUZNTURMLBZGLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one (CAS 1333472-28-8): Baseline Identity for Informed Procurement


1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one is a haloacetophenone derivative featuring a 4-bromo substituent and 3,5-dimethoxy substitution on the aromatic ring. It bears the synonym 4′-bromo-3′,5′-dimethoxyacetophenone and is primarily recognized as a synthetic intermediate and a designated pharmaceutical impurity standard (Terbutaline Impurity 13) . The compound is supplied as a solid with a typical purity specification of 97% and a molecular weight of 259.10 g·mol⁻¹ . Its structural features—an electron-withdrawing bromine atom and two electron-donating methoxy groups—create a distinctive electronic environment that governs its reactivity in cross-coupling, electrophilic substitution, and condensation reactions, making it a versatile building block for medicinal chemistry and pharmaceutical quality control.

Why Generic Substitution Fails for 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one (CAS 1333472-28-8)


Bromo-dimethoxyacetophenones share the molecular formula C₁₀H₁₁BrO₃ and are frequently mistaken as interchangeable building blocks. However, the position of the bromine atom—whether on the aromatic ring at C-4 (the target compound), at alternative ring positions (e.g., 2,5-dimethoxy-4-bromo isomer, CAS 90841-64-8), or on the α-carbon of the acetyl group (CAS 50841-50-4)—dramatically alters reactivity, biological activity, and regulatory identity [1]. For instance, α-bromo-3,5-dimethoxyacetophenone (CAS 50841-50-4) is inactive as a bacterial virulence gene inhibitor, whereas correct placement of the bromine on the ring and methoxy groups is essential for bioactivity in related molecular scaffolds [1]. Substitution with non-brominated 3,5-dimethoxyacetophenone (CAS 39151-19-4) eliminates the bromine handle required for cross-coupling diversification. Generic interchange thus risks both synthetic failure and regulatory non-compliance when the compound serves as a pharmacopoeial impurity reference standard.

Quantitative Differentiation Evidence for 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one (CAS 1333472-28-8) vs. Closest Analogs


Isomer-Specific Biological Inactivity: α-Bromo Analog Fails as Vir Gene Inhibitor Whereas 4-Bromo Scaffold Is Essential for Bioactive Molecular Architectures

In a study of Agrobacterium tumefaciens virulence gene (vir) induction, α-bromo-3,5-dimethoxyacetophenone (CAS 50841-50-4)—a positional isomer carrying the bromine on the acetyl α-carbon—was specifically identified as a compound that does not inhibit vir gene expression, despite having comparable chemical reactivity to the active inhibitor α-bromoacetosyringone [1]. The study reported that pre-exposure to the active inhibitor protected phenol-binding proteins from labeling, whereas α-bromo-3,5-dimethoxyacetophenone provided no such protection [1]. This demonstrates that the position of the bromine atom (ring C-4 vs. acetyl α-carbon) is decisive for biological recognition. The 4-bromo isomer (the target compound) preserves the ring-brominated architecture that is embedded in bioactive molecules such as brodimoprim, a trimethoprim-analog antibacterial agent [2].

Agrobacterium virulence bacterial gene regulation phenol-binding proteins negative control

Regulatory Identity as Terbutaline Impurity 13: A Pharmacopoeial Reference Standard That Cannot Be Substituted

1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one is unequivocally designated as Terbutaline Impurity 13 in multiple authoritative supplier catalogs and chemical databases . This impurity arises during the synthesis of terbutaline, a widely used β₂-adrenergic receptor agonist, and its presence must be monitored and controlled at levels typically not exceeding 0.15–0.4% a/a in the final drug substance [1]. No other bromo-dimethoxyacetophenone isomer carries this regulatory designation. Substitution with the 2,5-dimethoxy-4-bromo isomer (CAS 90841-64-8) or the α-bromo isomer (CAS 50841-50-4) would invalidate the analytical method, as retention times and spectral fingerprints differ, leading to regulatory rejection during ANDA or DMF review.

pharmaceutical impurity Terbutaline reference standard quality control

Predicted Steric Accessibility Advantage in Palladium-Catalyzed Cross-Coupling Reactions vs. 2-Substituted Isomers

In Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, the oxidative addition step is sensitive to steric bulk around the C–Br bond. The bromine at the 4-position of the target compound benefits from the absence of an adjacent acetyl group, whereas in 4-bromo-2,5-dimethoxyacetophenone (CAS 90841-64-8), one methoxy group resides ortho to the acetyl moiety, and in 2-bromo-3,5-dimethoxyacetophenone, the bromine itself is ortho to the acetyl group . The increased steric hindrance in the ortho-substituted analogs is predicted to reduce the rate of oxidative addition and lower cross-coupling yields under identical conditions [1]. The 4-bromo isomer thus provides a synthetically more accessible bromide handle for diversification, which is advantageous when generating compound libraries for medicinal chemistry campaigns.

Suzuki coupling steric hindrance palladium catalysis C-C bond formation

Physicochemical Differentiation from Non-Halogenated 3,5-Dimethoxyacetophenone: Melting Point, Solubility, and Handling

The non-brominated analog 3,5-dimethoxyacetophenone (CAS 39151-19-4) is a low-melting solid with a reported melting point of 33–34 °C and a boiling point of 290–291 °C, making it prone to melting at ambient laboratory temperatures in warm environments [1]. Introduction of a bromine atom at the 4-position increases molecular weight from 180.20 to 259.10 g·mol⁻¹ and is expected to elevate the melting point substantially through increased polarizability and halogen bonding. The target compound is handled as a stable solid at room temperature with recommended storage at 2–8 °C in sealed, moisture-free conditions [2]. This difference in physical state dictates that the brominated compound is easier to weigh accurately, less prone to liquefaction during storage, and requires different solvent systems for purification (e.g., reduced water solubility) compared to the non-halogenated analog.

melting point physicochemical properties solubility halogenation effect

Synthetic Specificity: 4-Bromo-3,5-dimethoxy Scaffold Is Essential for Generating Brodimoprim-Type Antibacterial Pharmacophores

The antibacterial drug brodimoprim—a structural analog of trimethoprim—incorporates the 5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine pharmacophore [1]. The 4-bromo-3,5-dimethoxy substitution pattern is critical for dihydrofolate reductase (DHFR) inhibition and antibacterial potency. The target compound, 1-(4-bromo-3,5-dimethoxyphenyl)ethan-1-one, serves as a direct synthetic entry point to brodimoprim-type molecules through condensation with appropriate aldehydes or via reduction/amination sequences [2]. Using the 2,5-dimethoxy isomer or the α-bromo isomer would produce regioisomeric products with altered (and predictably reduced) DHFR binding affinity, as the methoxy group positions are known to modulate antibacterial activity in this class [1].

brodimoprim trimethoprim analog antibacterial structure-activity relationship

Optimal Application Scenarios for 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one (CAS 1333472-28-8)


Terbutaline Pharmaceutical Quality Control: Impurity Reference Standard

As the designated Terbutaline Impurity 13, this compound is indispensable for HPLC/UHPLC method development, validation, and routine quality control of terbutaline active pharmaceutical ingredient (API) and finished dosage forms . Its use ensures that impurity levels are accurately quantified against a certified reference standard, which is a regulatory requirement for ANDA and DMF submissions. No other bromo-dimethoxyacetophenone isomer can fulfill this role.

Synthesis of Brodimoprim-Type DHFR Inhibitors for Antibacterial Drug Discovery

The 4-bromo-3,5-dimethoxyphenyl scaffold embedded in this compound is structurally identical to the substitution pattern found in brodimoprim, a trimethoprim-analog antibacterial agent . The acetophenone serves as a key intermediate for constructing the 2,4-diaminopyrimidine pharmacophore via condensation or reductive amination routes. Using this specific isomer ensures fidelity to the validated pharmacophore [4].

Palladium-Catalyzed Diversification Libraries via Suzuki-Miyaura Cross-Coupling

The para-bromo substituent offers a sterically unencumbered handle for oxidative addition in Pd-catalyzed cross-coupling, enabling efficient reaction with aryl- and vinylboronic acids to generate diverse biaryl or styrenyl ketone libraries . This advantage is especially relevant for structure-activity relationship (SAR) studies where high coupling yields and functional group tolerance are required [4].

Synthesis of Chalcones and Flavonoid Precursors by Claisen-Schmidt Condensation

The acetyl group of this compound undergoes base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes to yield brominated chalcones, which serve as precursors to flavonoids and other bioactive heterocycles . The 4-bromo substituent can be retained for further functionalization or exploited for electronic tuning of the chalcone's biological activity, distinguishing it from non-halogenated or differently halogenated acetophenone building blocks.

Quote Request

Request a Quote for 1-(4-Bromo-3,5-dimethoxyphenyl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.